

Application Notes and Protocols for T100-Mut Peptide in Electrophysiology Experiments

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For Researchers, Scientists, and Drug Development Professionals

Introduction

The **T100-Mut** peptide is a valuable tool for investigating the intricate relationship between Transient Receptor Potential Ankyrin 1 (TRPA1) and Transient Receptor Potential Vanilloid 1 (TRPV1) channels, which are key players in pain and neuro-inflammation signaling pathways. **T100-Mut** is a cell-permeable synthetic peptide derived from a mutant form of the transmembrane protein Tmem100 (Tmem100-3Q).[1][2] Its N-terminus is conjugated with a myristoylated group, facilitating its penetration of the plasma membrane to exert its effects intracellularly.[3][4]

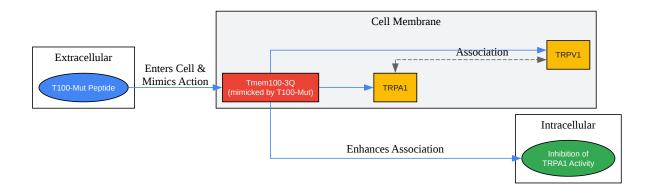
Functionally, **T100-Mut** enhances the physical association between TRPA1 and TRPV1 channels.[1][2] This enhanced interaction leads to a selective inhibition of TRPA1-mediated activity, an effect that is contingent on the presence of TRPV1.[1] This makes **T100-Mut** a highly specific modulator for studying the TRPA1-TRPV1 complex and its role in nociception.

These application notes provide detailed protocols for utilizing the **T100-Mut** peptide in electrophysiology experiments, with a focus on patch-clamp recordings in both native dorsal root ganglion (DRG) neurons and heterologous expression systems.

Signaling Pathway of T100-Mut Peptide



The **T100-Mut** peptide modulates the activity of the TRPA1 ion channel through its interaction with the TRPA1-TRPV1 complex. In sensory neurons, TRPA1 and TRPV1 are often coexpressed and can form a functional complex.[1][5][6][7] The Tmem100 protein, from which **T100-Mut** is derived, is a regulator of this complex.[1][8] While the wild-type Tmem100 protein weakens the association between TRPA1 and TRPV1, thereby potentiating TRPA1 activity, a mutant form (Tmem100-3Q) has the opposite effect.[1][8] The **T100-Mut** peptide mimics the action of Tmem100-3Q.[1][2] By enhancing the association between TRPA1 and TRPV1, **T100-Mut** effectively inhibits TRPA1 channel function.[1][5] This inhibitory action is dependent on the presence of TRPV1, highlighting the peptide's specific mechanism of action within the TRPA1-TRPV1 complex.[1]



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T100-Mut Signaling Pathway

Quantitative Data Presentation

The following tables summarize the quantitative effects of **T100-Mut** peptide on TRPA1 and TRPV1 activity as determined by calcium imaging experiments.

Table 1: Effect of **T100-Mut** on TRPA1 and TRPV1 Agonist-Evoked Responses in Dorsal Root Ganglion (DRG) Neurons



Treatment Group	Agonist (Concentration)	Percentage of Responding Neurons	Reference
Scrambled Peptide	Mustard Oil (MO, 10 μM)	12%	Weng et al., 2015[1]
T100-Mut (200 nM)	Mustard Oil (MO, 10 μM)	4.6%	Weng et al., 2015[1]
Scrambled Peptide	Capsaicin (CAP, 100 nM)	16%	Weng et al., 2015[1]
T100-Mut (200 nM)	Capsaicin (CAP, 100 nM)	15%	Weng et al., 2015[1]

Table 2: Effect of **T100-Mut** on TRPA1 Agonist-Evoked Responses in HEK293T Cells Coexpressing TRPA1 and TRPV1

Treatment Group	Agonist (Concentration)	Percentage of Responding Cells	Reference
Scrambled Peptide	Mustard Oil (MO, 500 nM)	18%	Weng et al., 2015[1]
T100-Mut (200 nM)	Mustard Oil (MO, 500 nM)	6%	Weng et al., 2015[1]
T100-WT Peptide	Mustard Oil (MO, 500 nM)	17%	Weng et al., 2015[1]

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Recordings in Cultured Dorsal Root Ganglion (DRG) Neurons

This protocol details the procedure for assessing the inhibitory effect of **T100-Mut** on TRPA1 currents in native sensory neurons.



1. Cell Preparation:

- Isolate dorsal root ganglia from rodents in accordance with institutional animal care and use committee protocols.
- Dissociate ganglia into single neurons using a combination of enzymatic digestion (e.g., collagenase and dispase) and mechanical trituration.
- Plate neurons on laminin/poly-D-lysine coated glass coverslips and culture in a suitable medium (e.g., Neurobasal medium supplemented with B27 and NGF) for 24-48 hours before recording.

2. Solutions:

- External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose.
 Adjust pH to 7.4 with NaOH.
- Internal Solution (in mM): 140 KCl, 1 MgCl₂, 10 HEPES, 1 EGTA, 4 Mg-ATP, 0.3 Na-GTP.
 Adjust pH to 7.2 with KOH.
- 3. Electrophysiological Recording:
- Place a coverslip with adherent DRG neurons in a recording chamber on the stage of an inverted microscope.
- Perfuse the chamber with the external solution.
- Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 3-5 M Ω when filled with the internal solution.
- Establish a whole-cell patch-clamp configuration on a small to medium-diameter DRG neuron (likely to co-express TRPA1 and TRPV1).
- Clamp the membrane potential at -60 mV.
- · Record baseline currents.
- Apply the TRPA1 agonist, Mustard Oil (MO, 10-50 μM), to elicit an inward current.



- After washout of MO, pre-incubate the neuron with **T100-Mut** (100-500 nM) for 5-10 minutes.
- Co-apply MO and **T100-Mut** and record the resulting current.
- As a control, perform the same experiment using a scrambled version of the peptide.
- To test for specificity, apply the TRPV1 agonist, Capsaicin (CAP, 100-500 nM), before and after T100-Mut application.
- 4. Data Analysis:
- Measure the peak amplitude of the agonist-evoked currents.
- Compare the current amplitudes before and after T100-Mut application.
- Calculate the percentage of inhibition of the TRPA1-mediated current by **T100-Mut**.

Protocol 2: Whole-Cell Patch-Clamp Recordings in a Heterologous Expression System

This protocol allows for the study of **T100-Mut**'s effect in a more controlled environment using HEK293T cells co-transfected with TRPA1 and TRPV1.

- 1. Cell Culture and Transfection:
- Culture HEK293T cells in DMEM supplemented with 10% FBS.
- Co-transfect cells with plasmids encoding for human or rodent TRPA1 and TRPV1, along with a fluorescent marker (e.g., GFP) to identify transfected cells.
- Re-plate cells on glass coverslips 24 hours post-transfection and use for recordings within 48-72 hours.
- 2. Solutions:
- Use the same external and internal solutions as described in Protocol 1.
- 3. Electrophysiological Recording:

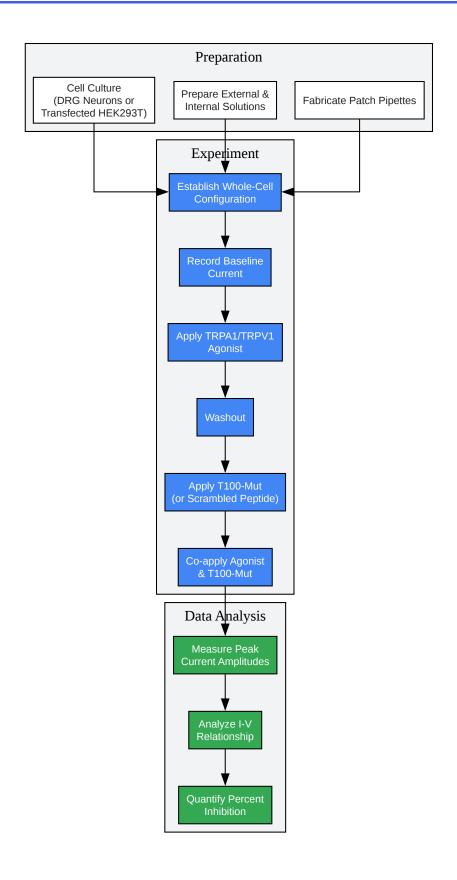


- Follow the same general procedure for whole-cell patch-clamp recording as in Protocol 1.
- Identify transfected cells by fluorescence microscopy.
- Clamp the membrane potential at -60 mV.
- Apply a voltage ramp (e.g., from -100 mV to +100 mV over 200 ms) to elicit baseline currents and to determine the current-voltage (I-V) relationship.
- Apply the TRPA1 agonist, Allyl isothiocyanate (AITC, 50-100 μM), to activate TRPA1 channels and record the current.
- After washout, perfuse the cells with **T100-Mut** (100-500 nM) for 5-10 minutes.
- Co-apply AITC and T100-Mut and record the current.
- Compare the I-V relationship and peak current amplitudes in the presence and absence of T100-Mut.
- As a negative control, transfect cells with only TRPA1 and test the effect of T100-Mut to confirm the TRPV1-dependency of its inhibitory action.
- 4. Data Analysis:
- Plot the I-V curves for the AITC-evoked currents with and without T100-Mut.
- Quantify the reduction in the peak outward and inward currents at specific voltages.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for an electrophysiology experiment investigating the effect of **T100-Mut** peptide.





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Electrophysiology Workflow



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